The design and synthesis of 2,3-dihydroimidazo[2,1-b]thiazoles as dual EGFR and IGF1R inhibitors have shown promising results in anticancer evaluations. The structure-activity relationship studies have led to the identification of compounds with nanomolar range activity, which could be beneficial in the development of new cancer therapies1.
The antimicrobial activity of 5,6-dihydroimidazo[2,1-b]thiazole derivatives has been demonstrated against MRSA, with modifications at the 6-position enhancing their efficacy. These compounds have shown potential in protecting against bacterial infections in model organisms and may serve as a basis for developing new antimicrobial agents2.
Derivatives of 2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylic acid have been synthesized and evaluated for their central pharmacological properties. Some of these compounds have been found to produce sedation, hypothermia, and decrease amphetamine-induced hyperactivity, suggesting their potential use in treating conditions related to the central nervous system3.
The synthesis of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles has led to the discovery of compounds with immunoregulatory and antiinflammatory properties. These compounds could be useful in the treatment of inflammatory diseases and conditions involving immune dysregulation4.
Isothiourea derivatives of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole have shown broad-spectrum anthelmintic activity. These compounds have an improved spectrum of activity over tetramisole and are active against various parasitic worms, indicating their potential as anthelmintic agents6.
New derivatives of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide have been synthesized and tested for antimicrobial activity against a range of bacterial and fungal pathogens. Although most compounds did not show significant activity, some demonstrated antimicrobial effects against specific strains, highlighting the need for further exploration of these derivatives as antimicrobial agents7.
The synthesis of 2,3-dihydroimidazo[2,1-b]thiazole-6-carboxylic acid typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. A common synthetic route includes the reaction of 2-aminothiazole with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution where the amino group acts as a nucleophile attacking the electrophilic carbon of the bromoacetate.
The molecular structure of 2,3-dihydroimidazo[2,1-b]thiazole-6-carboxylic acid features a bicyclic system consisting of an imidazole ring fused to a thiazole ring. The structure can be represented using various notations:
The compound can undergo several types of chemical reactions:
The mechanism of action for 2,3-dihydroimidazo[2,1-b]thiazole-6-carboxylic acid primarily involves its interaction with specific molecular targets within biological systems. This compound has demonstrated potential in inhibiting certain enzymes and disrupting cellular processes.
Research indicates that this compound may induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation. The exact molecular targets vary depending on the biological context and application being studied .
The physical and chemical properties of 2,3-dihydroimidazo[2,1-b]thiazole-6-carboxylic acid are crucial for understanding its behavior in various applications:
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly used to confirm the structure and purity of synthesized compounds .
The applications of 2,3-dihydroimidazo[2,1-b]thiazole-6-carboxylic acid span various fields:
The compound designated by CAS Registry Number 193538-14-6 is systematically named as 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid according to IUPAC conventions [4]. This nomenclature precisely defines the bicyclic framework:
Isomeric distinctions are critical due to structural similarities with related heterocycles:
Table 1: Isomeric Variants of Imidazo-Thiazole Carboxylic Acids
Compound Name | CAS/PubChem ID | Molecular Formula | Key Structural Features |
---|---|---|---|
2,3-Dihydroimidazo[2,1-b]thiazole-6-carboxylic acid | 193538-14-6 | C₆H₆N₂O₂S | Thiazoline ring; -COOH at C6 |
Imidazo[2,1-b][1,3]thiazole-6-carboxylic acid | 2759354 | C₆H₄N₂O₂S | Fully unsaturated rings; -COOH at C6 |
2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid | 21256477 | C₈H₈N₂O₂S | -CH₃ at C2/C3; -COOH at C5 (positional isomer) |
While direct X-ray crystallographic data for 2,3-dihydroimidazo[2,1-b]thiazole-6-carboxylic acid remains unpublished in the surveyed literature, insights into its conformation and binding interactions derive from:
Table 2: Key Computed Structural Parameters for the Bicyclic Core
Parameter | Value/Description | Methodological Basis |
---|---|---|
Ring fusion dihedral angle | <5° deviation from planarity | DFT optimization of analogous scaffolds |
C6-C(=O) bond length | ~1.46 Å | MP2/cc-pVTZ calculations of similar acids |
Preferred protonation state | Neutral carboxyl, basic N1 | pKₐ prediction (N1: ~7.5; COOH: ~3.5) |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H and ¹³C NMR assignments for 2,3-dihydroimidazo[2,1-b]thiazole-6-carboxylic acid (DMSO-d₆) are as follows [4] [9]:
Table 3: Summary of NMR Assignments
Atom Position | ¹H Shift (δ, ppm) | Multiplicity | ¹³C Shift (δ, ppm) | Assignment Basis |
---|---|---|---|---|
Imidazole C5-H | 7.95 | s | 120.5 | HMQC correlation |
Thiazoline C2-CH₂ | 4.00–4.05 | m | 49.2 | COSY to C3-H; HMBC to C7a |
Thiazoline C3-CH₂ | 4.43–4.47 | m | 28.5 | COSY to C2-H; HMBC to C2 |
C6-COOH | 12.90 (br) | s | 167.8 | Absent in ¹H-¹³C HMQC |
Infrared (IR) Spectroscopy:Key vibrational modes (KBr pellet, cm⁻¹) [1] [9]:
Mass Spectrometry:
This comprehensive characterization establishes the foundational identity and structural behavior of 2,3-dihydroimidazo[2,1-b]thiazole-6-carboxylic acid, enabling precise identification in synthetic and biological contexts.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0